Phosphoric acid, monodecyl ester, potassium salt, also known as potassium decyl hydrogen phosphate, is a chemical compound characterized by the molecular formula . This compound is an ester derived from phosphoric acid and decyl alcohol, with potassium acting as the counterion. It is utilized across various industrial and scientific applications due to its unique amphiphilic properties, which allow it to interact with both polar and non-polar substances effectively .
Phosphoric acid, monodecyl ester, potassium salt belongs to the class of alkyl phosphates. It is classified as a surfactant due to its ability to lower surface tension and stabilize emulsions. Additionally, it can be categorized under phosphoric acid esters, which are widely used in detergents, emulsifiers, and as reagents in organic synthesis .
The synthesis of phosphoric acid, monodecyl ester, potassium salt typically involves two main steps: esterification and neutralization.
In industrial production, large-scale reactors are employed to facilitate the esterification process under controlled temperature and pressure conditions. The final product is purified through methods such as distillation or crystallization to achieve the desired purity levels .
Phosphoric acid, monodecyl ester, potassium salt can undergo several types of chemical reactions:
The mechanism of action for phosphoric acid, monodecyl ester, potassium salt primarily involves its interaction with lipid bilayers due to its amphiphilic nature. It integrates into membranes, affecting their fluidity and permeability. This property is crucial for applications in drug delivery systems where it aids in the encapsulation and release of therapeutic agents .
Phosphoric acid, monodecyl ester, potassium salt has diverse applications across various fields:
This compound's versatility highlights its significance in both research and industrial applications.
The esterification of phosphoric acid with decanol to form monodecyl phosphate ester involves nucleophilic attack by the alcohol oxygen on the phosphorus atom. Molecular orbital (MO) theory reveals that the reaction proceeds via a pentacoordinate transition state where the degeneracy of phosphorus 3d orbitals is lifted. The highest occupied molecular orbital (HOMO) of the alkoxide ion (decanolate) interacts with the lowest unoccupied molecular orbital (LUMO) of the phosphate group—a σ* orbital associated with the P=O bond. This interaction facilitates electron transfer, resulting in P–O bond formation. The potassium counterion stabilizes the transition state by reducing electron density on the phosphate group, lowering the activation energy barrier by ~15 kJ/mol compared to proton-stabilized systems [4].
Table 1: Key Molecular Orbital Parameters in Esterification Transition State
Orbital | Energy (eV) | Primary Contribution | Role in Reaction |
---|---|---|---|
HOMO (decanolate) | -8.2 | Oxygen lone pair | Nucleophile |
LUMO (phosphate) | 1.5 | P=O σ* antibonding | Electrophilic center |
HOMO-1 (K+) | -14.7 | Potassium 4s | Transition state stabilization |
Density functional theory (DFT) simulations confirm that charge transfer (0.25 e⁻) occurs from the alkoxide to phosphate group at the transition state, with Mulliken charges on phosphorus increasing from +1.35 to +1.68. The potassium ion maintains a close contact distance of 2.65 Å with phosphate oxygen throughout the reaction coordinate [4] [6].
The monoester-to-diester equilibrium (2 ROPO₃K ⇌ (RO)₂PO₂K + K₃PO₄) is governed by competing steric and electronic effects. For monodecyl phosphate (C₁₀H₂₁OPO₃K₂), the long decyl chain creates a steric barrier (van der Waals radius = 7.2 Å) that hinders secondary esterification. Computational models show the energy barrier for diester formation is 22% higher for C₁₀ versus C₆ chains due to repulsive interactions between adjacent alkyl groups. However, the electron-donating effect of the alkyl chain stabilizes the monoanion form, with the pKa₂ of monodecyl phosphate (7.1) being 0.8 units higher than monohexyl phosphate (6.3) [3] [4].
Table 2: Steric and Electronic Parameters in Monoalkyl Phosphate Esters
Alkyl Chain | Steric Bulk (ų) | pKa₂ | Mono:Di Ratio | ΔG (kJ/mol) |
---|---|---|---|---|
C₆ (Hexyl) | 68.5 | 6.3 | 85:15 | -4.2 |
C₈ (Octyl) | 92.7 | 6.7 | 92:8 | -6.8 |
C₁₀ (Decyl) | 116.9 | 7.1 | 97:3 | -9.1 |
Infrared spectroscopy confirms reduced diester formation in C₁₀ systems, showing a 5:1 intensity ratio of P–O–C (1050 cm⁻¹) to P=O (1260 cm⁻¹) vibrations versus 3:1 for C₆ analogs. This aligns with molecular dynamics simulations where diester formation decreases by 40% when alkyl chains exceed C₈ due to hydrophobic shielding of the phosphate group [4].
Potassium coordination in monodecyl phosphate (C₁₀H₂₁OPO₃K₂) exhibits unique delocalization behavior. DFT calculations reveal two distinct coordination modes: Mode A where K⁺ ions bridge adjacent phosphate groups (K–O distance: 2.78 Å), and Mode B where K⁺ coordinates with a single phosphate via bidentate binding (K–O distance: 2.65 Å). Mode A dominates in anhydrous crystals (75% population), while Mode B prevails in hydrated systems where water molecules disrupt intermolecular bridging. Natural bond orbital (NBO) analysis shows charge transfer from phosphate oxygen to K⁺ is 0.32 e⁻ per bond, weakening P–O bond order by 18% compared to non-coordinated esters [4] [6].
Hydration energy calculations show K⁺ dissociation requires 46 kJ/mol in monodecyl phosphate versus 38 kJ/mol in sodium analogs. This stability arises from the optimal ionic radius match between K⁺ (1.38 Å) and the phosphate cavity (1.42 Å). Molecular dynamics simulations reveal K⁺ ions maintain residence times of 0.8 ns within the phosphate coordination sphere—threefold longer than Na⁺ ions (0.27 ns) due to reduced desolvation penalty [4].
Table 3: Potassium Coordination Characteristics in Monodecyl Phosphate
Coordination Mode | K–O Distance (Å) | Population (%) | Charge Transfer (e⁻) | Hydration Energy (kJ/mol) |
---|---|---|---|---|
Bridging (A) | 2.78 ± 0.12 | 75 | 0.32 | 46.1 |
Bidentate (B) | 2.65 ± 0.09 | 25 | 0.28 | 42.3 |
Water-solvated | 2.91 ± 0.15 | <5 | 0.19 | 29.7 |
Alkyl chain length dictates thermodynamic stability through hydrophobic interactions and lattice energies. For monodecyl phosphate (C₁₀), dispersion-corrected DFT calculations show:
The C₁₀ chain contributes 64 kJ/mol to crystal stability via van der Waals interactions between interdigitated alkyl chains (chain separation: 4.3 Å). However, longer chains hinder solubility, with hydration free energy becoming positive (+6.3 kJ/mol) for C₁₂ and above. Reaction kinetics show a "chain-length threshold effect": esterification rates decrease by 50% when chains exceed C₁₀ due to micelle formation that sequesters the phosphate group from reactants [4] [6].
Table 4: Thermodynamic Parameters vs. Alkyl Chain Length
Property | C₆ | C₈ | C₁₀ | C₁₂ |
---|---|---|---|---|
ΔG°f (kJ/mol) | -654.2 | -761.8 | -892.1 | -1015.3 |
Hydration ΔG (kJ/mol) | -18.7 | -9.4 | -1.2 | +6.3 |
Esterification k (×10⁻⁴ s⁻¹) | 8.9 | 6.3 | 4.5 | 2.1 |
Melting point (°C) | 98 | 112 | 127 | 141 |
Monte Carlo simulations predict optimal chain lengths for membrane applications: C₈–C₁₀ chains maximize fluidity while maintaining structural integrity. The decyl chain (C₁₀) achieves a 40% reduction in membrane impedance compared to shorter chains (C₆) due to enhanced ion mobility through hydrophobic channels [4].
Comprehensive Compound Identification Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7